4-(2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrrolidinone ring, which is a five-membered ring with one oxygen and one nitrogen atom, and a ureido group, which is a functional group derived from urea. It also contains a benzenesulfonamide group, which consists of a benzene ring attached to a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the pyrrolidinone ring might be involved in reactions with nucleophiles or bases, while the sulfonamide group might participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonamide and ureido might increase its solubility in polar solvents .Scientific Research Applications
Carbonic Anhydrase Inhibition for Cancer Therapy
A series of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties demonstrated potent inhibition of the human carbonic anhydrase isoform IX (hCA IX), with some compounds showing sub-nanomolar inhibitory potency. Since hCA IX is a validated drug target for anticancer agents, these findings suggest that derivatives of "4-(2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide" could be of interest for further medicinal/pharmacologic studies aimed at cancer treatment (Nabih Lolak, et al., 2019).
Antimetastatic Activity
Ureido-substituted benzenesulfonamides, including derivatives of "this compound", have been prepared and shown to exhibit excellent inhibition of hCAs I, II, IX, and XII. Notably, some compounds displayed significant selectivity and potency against CA IX and XII, with promising antimetastatic activity in models of breast cancer metastasis. This indicates potential for the development of novel antimetastatic drugs (F. Pacchiano, et al., 2011).
Cardiac Myosin Activation
In a study aimed at treating systolic heart failure, derivatives of "this compound" were synthesized and found to activate cardiac myosin in vitro and in vivo. This suggests that the compound's derivatives could serve as a novel scaffold for discovering cardiac myosin activators (M. Manickam, et al., 2018).
Future Directions
Properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-14-3-6-18(11-15(14)2)25-13-17(12-20(25)26)24-21(27)23-10-9-16-4-7-19(8-5-16)30(22,28)29/h3-8,11,17H,9-10,12-13H2,1-2H3,(H2,22,28,29)(H2,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKZJWZOGZRHBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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